N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide

Macrocyclic Chemistry Polyamine Synthesis Richman-Atkins Cyclization

This tri-tosylate electrophile delivers three identical p-toluenesulfonyl (tosyl) leaving groups, enabling one-step, 83%-yield piperazine synthesis with primary amines—eliminating multi-step protection/deprotection. Tosylate (pKa of conjugate acid ~-2.8) provides 10³–10⁵-fold SN2 rate enhancement over chloroethyl analogs; the precise spatial arrangement of electrophilic sites controls ring-size selectivity in macrocyclizations. Generic substitution with mono-tosylates, alkyl halides, or the chloroethyl analog N,N-bis(2-chloroethyl)-p-toluenesulfonamide is not reliable and can shift product distributions or suppress desired reactions. Key applications: N-tosylpiperazines for drug discovery, selectively protected aza-macrocycles, and carbon-bridged metallacarboranes. Certified high-purity batches serve as Impurity 9/34 reference for gadobutrol (MRI contrast agent) pharmaceutical QC. Confirm batch purity before ordering.

Molecular Formula C25H29NO8S3
Molecular Weight 567.7 g/mol
CAS No. 16695-22-0
Cat. No. B091027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
CAS16695-22-0
Molecular FormulaC25H29NO8S3
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3
InChIKeyVJDZYMIEDBLSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS 16695-22-0): A Tri-Tosylate Electrophile for Azamacrocycle and Piperazine Scaffold Construction


N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS 16695-22-0), also known as N,O,O′-tritosyldiethanolamine, is a trifunctional sulfonate ester featuring three p-toluenesulfonyl (tosyl) leaving groups. It is a solid (melting point 92–98 °C) with a molecular formula of C₂₅H₂₉NO₈S₃ and a molecular weight of 567.69 g/mol [1]. This compound is employed primarily as an electrophilic building block in organic synthesis, enabling the construction of nitrogen-containing macrocycles, piperazines, and selectively protected polyamines .

Why N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide Cannot Be Indiscriminately Substituted by Other Sulfonate or Halide Electrophiles


Generic substitution with alternative electrophiles—such as mono‑tosylates, alkyl halides, or the chloroethyl analog N,N‑bis(2‑chloroethyl)‑p‑toluenesulfonamide—is not reliable because the tri‑tosylate architecture provides a specific combination of three potent leaving groups (tosylates) that enable sequential or concerted double‑cyclization pathways. The tosylate anion (pKa of conjugate acid ≈ –2.8) is a far superior leaving group in SN2 reactions compared to chloride (pKa ≈ –7), leading to rate enhancements of 10³–10⁵‑fold under comparable conditions [1]. Moreover, the precise spatial arrangement of the three electrophilic sites dictates the ring‑size and selectivity outcomes in macrocyclizations; substituting a different electrophile with altered geometry or leaving‑group ability can shift product distributions or completely suppress the desired reaction [2].

Product‑Specific Quantitative Evidence Guide for N,N‑Bis[2‑(p‑tolylsulfonyloxy)ethyl]‑p‑toluenesulfonamide (CAS 16695‑22‑0)


Evidence 1: Failure in Richman‑Atkins Cyclization to 1,4,7‑Triazacyclononane (Tacn) vs. Alternative Tosyl Reagent

In a direct comparative study of Richman‑Atkins cyclization, 2,2′‑(tosylimino)bisethyl ditosylate (this compound) reacted with a ditosyl diamine and gave “little reaction” to form the tritosyl derivative of 1,4,7‑triazacyclononane (tacn). In contrast, cyclization of the tritosyl derivative of diethylenetriamine with the appropriate diol ditosylates proceeded “relatively cleanly” to yield tritosyl tacn [1].

Macrocyclic Chemistry Polyamine Synthesis Richman-Atkins Cyclization

Evidence 2: One‑Step Synthesis of 1‑Cyclohexyl‑4‑tosylpiperazine in 83% Yield vs. Multi‑Step Low‑Yield Methods

Using this compound, 1‑cyclohexyl‑4‑tosylpiperazine was obtained in 83% isolated yield under mild one‑step conditions (reflux in CH₃CN, K₂CO₃, 12 h) [1]. In contrast, alternative syntheses of similar N‑tosylpiperazines often require multiple protection/deprotection steps and can suffer from yields as low as 15% (e.g., N‑phenylpiperazine) [2].

Piperazine Synthesis Pharmaceutical Intermediates Cyclization Reagents

Evidence 3: Enhanced SN2 Reactivity: Tosylate vs. Chloroethyl Leaving Group

The tosylate (OTs) groups in this compound are significantly better leaving groups than chloride. Under comparable nucleophilic substitution conditions, the kOTs/kCl rate ratio typically ranges from 10³ to 10⁵ [1]. This reactivity advantage translates to faster reactions, lower temperatures, and reduced by‑product formation compared to the chloroethyl analog N,N‑Bis(2‑chloroethyl)‑p‑toluenesulfonamide.

Nucleophilic Substitution Leaving Group Reaction Kinetics

Evidence 4: Certified Purity >98% (HPLC) Ensures Reproducible Macrocycle Construction

Commercial batches of this compound are certified with purity >98.0% by HPLC (TCI) or ≥97% (Sigma‑Aldrich) [1]. In contrast, related tosylate reagents such as ethylene glycol di‑p‑tosylate are often specified at 95% purity . The higher purity reduces the risk of side reactions in sensitive macrocyclizations, ensuring more consistent and reproducible outcomes.

Quality Control Macrocycle Synthesis Reproducibility

Best Research and Industrial Application Scenarios for N,N‑Bis[2‑(p‑tolylsulfonyloxy)ethyl]‑p‑toluenesulfonamide (CAS 16695‑22‑0)


One‑Step Synthesis of N‑Tosylpiperazines for Pharmaceutical Building Blocks

This compound enables a one‑step, high‑yielding (83%) cyclization with primary amines to afford N‑tosylpiperazines, which are key intermediates in drug discovery and fine chemical production [1]. The method avoids multi‑step protection/deprotection sequences, reducing time and material costs compared to alternative routes [2].

Construction of Azacrown Ethers and Azamacrocyclic Ligands

The tri‑tosylate architecture is ideally suited for the assembly of nitrogen‑containing macrocycles such as azacrown ethers and tetraazacycloalkanes. While it fails in the specific case of tacn formation (see Evidence 1), it remains a valuable electrophile for other macrocyclization targets where the alternative reagent set is not applicable [3].

Preparation of Selectively Protected Aza‑Macrocycles and Carbon‑Bridged Metallacarboranes

The compound serves as a precursor for the synthesis of selectively protected aza‑macrocycles and carbon‑bridged metallacarboranes, as documented in vendor application notes and patent literature . Its three tosylate groups allow stepwise functionalization, providing access to complex polyamine architectures.

Use as a Reference Standard or Impurity Marker for Gadobutrol

This compound is identified as a related substance (Impurity 9 or 34) in the synthesis of the MRI contrast agent gadobutrol [4]. Procurement of a certified high‑purity batch is essential for analytical method development and quality control in pharmaceutical manufacturing.

Technical Documentation Hub

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